![molecular formula C12H17ClN4 B3088493 2-[(Piperidin-4-ylmethyl)-amino]-nicotinonitrile hydrochloride CAS No. 1185307-76-9](/img/structure/B3088493.png)
2-[(Piperidin-4-ylmethyl)-amino]-nicotinonitrile hydrochloride
Overview
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Scientific Research Applications
Synthesis and Chemical Transformations
2-[(Piperidin-4-ylmethyl)-amino]-nicotinonitrile hydrochloride serves as a key intermediate in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis. For instance, it has been utilized in the efficient synthesis of 8-amino-2,5-diaryl-1,9,9b-triazaphenalene-4-carbonitriles through base-catalyzed heteroaromatic annulations, resulting in moderate yields. This process further extends to the synthesis of diarylpyrimidin-4-yl acetonitriles and nicotinonitriles, showcasing the compound's adaptability in forming complex structures (R. Pratap et al., 2007).
Biological and Pharmacological Research
In the realm of pharmacological research, derivatives of 2-[(Piperidin-4-ylmethyl)-amino]-nicotinonitrile have been synthesized and evaluated as I kappaB kinase beta (IKK-beta) inhibitors. This research underscores the potential therapeutic applications of these compounds in treating inflammatory diseases. Notably, a specific derivative exhibited strong oral efficacy in in vivo anti-inflammatory assays, pointing to the compound's significant role in developing new anti-inflammatory agents (Murata Toshiki et al., 2004).
Antiproliferative Activities
Further demonstrating its utility in medicinal chemistry, derivatives of 2-[(Piperidin-4-ylmethyl)-amino]-nicotinonitrile have been explored for their antiproliferative activities against various cancer cell lines. One study focused on synthesizing and evaluating a novel class of 6-indolypyridine-3-carbonitrile derivatives for their antiproliferative effects, establishing a structure-activity relationship that could aid in the development of new cancer therapies (N. El-Sayed et al., 2014).
Contribution to Heterocyclic Chemistry
The compound's application extends to the synthesis of functionally substituted enamines and tetrahydroquinolinone and nicotinonitrile derivatives. This work not only expands the repertoire of heterocyclic compounds but also provides insights into novel rearrangement reactions and the potential for developing new chemical entities with various applications (M. Moustafa et al., 2011).
properties
IUPAC Name |
2-(piperidin-4-ylmethylamino)pyridine-3-carbonitrile;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4.ClH/c13-8-11-2-1-5-15-12(11)16-9-10-3-6-14-7-4-10;/h1-2,5,10,14H,3-4,6-7,9H2,(H,15,16);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSVCXMYRDXZDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNC2=C(C=CC=N2)C#N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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